molecular formula C3H8N2S B010317 2-Methylsulfanyl-Acetamidine CAS No. 105324-23-0

2-Methylsulfanyl-Acetamidine

Cat. No.: B010317
CAS No.: 105324-23-0
M. Wt: 104.18 g/mol
InChI Key: IPXQJGJVWOCNPS-UHFFFAOYSA-N
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Description

2-Methylsulfanyl-Acetamidine is an organic compound with the molecular formula C3H8N2S It is known for its unique chemical structure, which includes a methylsulfanyl group attached to an acetamidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfanyl-Acetamidine typically involves the reaction of acetamidine with methylthiol. One common method is the Pinner synthesis, which involves the reaction of acetonitrile with hydrogen chloride to form an iminoether intermediate, followed by the addition of methylthiol and ammonia to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfanyl-Acetamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Methylsulfanyl-Acetamidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylsulfanyl-Acetamidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the specific biological context. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylsulfanyl-Acetamidine is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming diverse derivatives, making it a valuable tool in synthetic chemistry and drug discovery .

Properties

IUPAC Name

2-methylsulfanylethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2S/c1-6-2-3(4)5/h2H2,1H3,(H3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXQJGJVWOCNPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403066
Record name 2-Methylsulfanyl-Acetamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105324-23-0
Record name 2-(Methylthio)ethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105324-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylsulfanyl-Acetamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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